Emission Peak Red-Shift and Triplet Lifetime Comparison: Ir(2-phq)2(acac) vs. Ir(ppy)2(acac)
The Thompson group reported direct comparative photophysical data for Ir(ppy)₂(acac) and Ir(pq)₂(acac). The phenylquinoline-based Ir(2-phq)₂(acac) exhibits an emission peak at 599 nm (red/orange) compared to 516 nm (green) for the phenylpyridine-based Ir(ppy)₂(acac), representing an 83 nm red-shift. Correspondingly, the triplet excited-state lifetime is extended from 1.6 μs to 2.0 μs [1]. This red-shift arises from the extended π-conjugation of the quinoline moiety in the pq ligand, which lowers the triplet energy and shifts emission into the red region of the visible spectrum.
| Evidence Dimension | Emission wavelength (λmax) and triplet lifetime (τ) |
|---|---|
| Target Compound Data | λmax = 599 nm; τ = 2.0 μs |
| Comparator Or Baseline | Ir(ppy)₂(acac): λmax = 516 nm; τ = 1.6 μs |
| Quantified Difference | Δλmax = +83 nm (red-shift); Δτ = +0.4 μs (25% longer lifetime) |
| Conditions | Room temperature solution photoluminescence (solvent not specified in abstract; standard measurement conditions for this class of complexes) |
Why This Matters
The 83 nm red-shift and longer triplet lifetime confirm that Ir(2-phq)₂(acac) is a red emitter suitable for full-color displays and white lighting, whereas Ir(ppy)₂(acac) is a green emitter—a fundamental difference that dictates their respective applications.
- [1] Thompson, M. E., et al. (2007). The heteroleptic complexes containing 2,3-diphenylquinoline derivatives as phosphorescent materials. Journal of Physics and Chemistry of Solids, 68(5-6), 862-867. View Source
